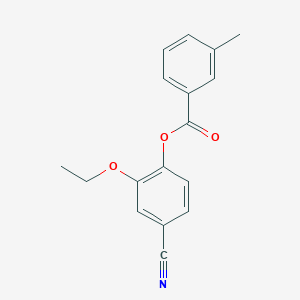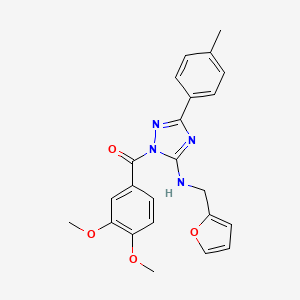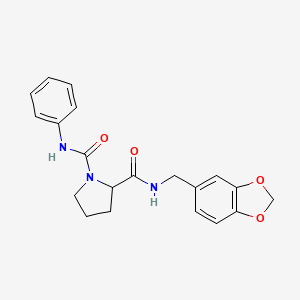![molecular formula C12H14Cl2N2O3 B4198687 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B4198687.png)
2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid
Overview
Description
2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a valine moiety linked to a 2,4-dichlorophenyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid typically involves the reaction of 2,4-dichloroaniline with valine in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to form the desired amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of automated peptide synthesizers or flow chemistry techniques to ensure high yield and purity. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include oxidized forms of the amide or phenyl ring.
Reduction: Reduced forms of the amide or phenyl ring.
Hydrolysis: Valine and 2,4-dichloroaniline.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors or receptor antagonists.
Biology: The compound can be used as a probe to study protein-ligand interactions or enzyme activity.
Materials Science: It may be utilized in the synthesis of novel polymers or materials with specific properties.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of the enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2,4-dichlorophenyl)amino]carbonyl}glycine
- N-{[(2,4-dichlorophenyl)amino]carbonyl}alanine
- N-{[(2,4-dichlorophenyl)amino]carbonyl}leucine
Uniqueness
2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)carbamoylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)10(11(17)18)16-12(19)15-9-4-3-7(13)5-8(9)14/h3-6,10H,1-2H3,(H,17,18)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYHLVRWZPCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(4-methoxyphenyl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide](/img/structure/B4198608.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4198613.png)
![4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4198626.png)

![N-(3-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4198644.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4198648.png)

![Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B4198663.png)
![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198669.png)
![2-(4-BENZYLPIPERIDIN-1-YL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4198677.png)
![3-BROMO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE](/img/structure/B4198695.png)

![4-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4198702.png)
